1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene
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Overview
Description
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene is an aromatic compound with the molecular formula C7H4BrClF2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 3-methylbenzene (toluene) followed by selective fluorination. The reaction conditions often include the use of catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation, fluorination, and purification steps to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Scientific Research Applications
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene exerts its effects involves its ability to undergo electrophilic and nucleophilic substitution reactions. The electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring make it more susceptible to nucleophilic attack, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 1-Bromo-2,5-difluoro-4-methylbenzene
- 1-Bromo-5-chloro-2,4-difluoro-3-methoxybenzene
Uniqueness
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene is unique due to the specific arrangement of halogen and methyl substituents on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H4BrClF2 |
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Molecular Weight |
241.46 g/mol |
IUPAC Name |
1-bromo-5-chloro-2,4-difluoro-3-methylbenzene |
InChI |
InChI=1S/C7H4BrClF2/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |
InChI Key |
CPBYKPONWIOWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)Cl)F |
Origin of Product |
United States |
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